molecular formula C19H16ClNO3 B2798570 N-(2-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide CAS No. 890614-74-1

N-(2-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide

Cat. No.: B2798570
CAS No.: 890614-74-1
M. Wt: 341.79
InChI Key: GPEIJXXNYMOACH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide, also known as TAK-915, is a novel drug compound that has been developed for the treatment of cognitive disorders such as Alzheimer's disease. It is a potent and selective inhibitor of the phosphodiesterase 4D (PDE4D) enzyme, which is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in the brain. In

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis Techniques : The compound has been synthesized using various chemical reactions. For instance, Karminski-Zamola and Bajić (1989) synthesized N-(p-chlorophenyl) carboxamides via UV oxidative irradiation in methanolic solution, highlighting a method for creating similar compounds (Karminski-Zamola & Bajić, 1989).
  • Cross-Coupling Reactions : Siddiqa et al. (2022) described the synthesis of N-(4-bromophenyl)furan-2-carboxamide and its analogs through Suzuki-Miyaura cross-coupling, indicating potential for diverse chemical modifications of similar compounds (Siddiqa et al., 2022).
  • Electrophilic Substitution and Nucleophilic Reactions : El’chaninov and Aleksandrov (2017) synthesized N-(Quinolin-6-yl)furan-2-carboxamide, which was then used in various electrophilic and nucleophilic substitution reactions, demonstrating the reactivity of furan-carboxamide derivatives (El’chaninov & Aleksandrov, 2017).

Biological and Pharmacological Potential

  • Antimicrobial Activity : Arora et al. (2013) synthesized thiophenes related to the compound and evaluated them for antimicrobial activity. This suggests potential biological applications of similar furan-carboxamide derivatives (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
  • Antipathogenic Properties : Limban, Marutescu, and Chifiriuc (2011) investigated acylthioureas structurally related to N-(2-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide, finding significant antipathogenic activity, particularly against biofilm-forming bacteria (Limban, Marutescu, & Chifiriuc, 2011).
  • Antiprotozoal Activity : Das and Boykin (1977) explored the antiprotozoal activity of 2,5-bis(4-guanylphenyl)furans, closely related to the target compound. Their findings suggest potential uses in treating protozoal infections (Das & Boykin, 1977).

Properties

IUPAC Name

N-(2-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3/c1-13-6-8-14(9-7-13)23-12-15-10-11-18(24-15)19(22)21-17-5-3-2-4-16(17)20/h2-11H,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEIJXXNYMOACH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.